4(1h)-Quinazolinone,8-methoxy-2-(5-nitro-2-propoxyphenyl)- 4(1h)-Quinazolinone,8-methoxy-2-(5-nitro-2-propoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 178937-97-8
VCID: VC0068091
InChI: InChI=1S/C18H17N3O5/c1-3-9-26-14-8-7-11(21(23)24)10-13(14)17-19-16-12(18(22)20-17)5-4-6-15(16)25-2/h4-8,10H,3,9H2,1-2H3,(H,19,20,22)
SMILES: CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C2=NC(=O)C3=C(N2)C(=CC=C3)OC
Molecular Formula: C18H17N3O5
Molecular Weight: 355.35

4(1h)-Quinazolinone,8-methoxy-2-(5-nitro-2-propoxyphenyl)-

CAS No.: 178937-97-8

Cat. No.: VC0068091

Molecular Formula: C18H17N3O5

Molecular Weight: 355.35

* For research use only. Not for human or veterinary use.

4(1h)-Quinazolinone,8-methoxy-2-(5-nitro-2-propoxyphenyl)- - 178937-97-8

Specification

CAS No. 178937-97-8
Molecular Formula C18H17N3O5
Molecular Weight 355.35
IUPAC Name 8-methoxy-2-(5-nitro-2-propoxyphenyl)-1H-quinazolin-4-one
Standard InChI InChI=1S/C18H17N3O5/c1-3-9-26-14-8-7-11(21(23)24)10-13(14)17-19-16-12(18(22)20-17)5-4-6-15(16)25-2/h4-8,10H,3,9H2,1-2H3,(H,19,20,22)
Standard InChI Key DKTRAANOOUUUIF-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C2=NC(=O)C3=C(N2)C(=CC=C3)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator